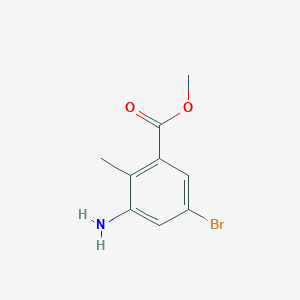

Methyl 3-amino-5-bromo-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLOSXSDLWFBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646615 | |

| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-11-9 | |

| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-amino-5-bromo-2-methylbenzoate CAS 1000342-11-9

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

This document provides a comprehensive technical overview of this compound (CAS 1000342-11-9), a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

This compound is a polysubstituted aromatic ester. Its structure, featuring an amine, a bromine atom, a methyl group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups dictates its reactivity and utility, particularly as a precursor for complex heterocyclic systems and pharmacologically active molecules.[1][2]

The primary identifiers and key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1000342-11-9 | [3][4][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester | [2][6] |

| Appearance | White to light yellow/orange solid, powder, or crystal | [6][7] |

| Melting Point | 48-53 °C | [4][5][6] |

| Purity | Typically >98% (by GC or HPLC) | [4][6] |

| Storage | Store long-term in a cool, dry place. Recommended: 2-8°C. | [4][8] |

Strategic Synthesis Pathway

The synthesis of this compound is not commonly detailed as a direct, single-reaction procedure in literature. However, a logical and efficient pathway can be designed based on well-established transformations of aromatic compounds. The following multi-step synthesis represents a robust and scalable approach, starting from commercially available materials.

The causality for this specific pathway is rooted in the directing effects of the substituents. The synthesis begins with a nitro group, which serves as a precursor to the target amine and as a powerful meta-director for the subsequent bromination step, ensuring the correct regiochemistry.

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of this compound

This protocol is presented in two critical stages: electrophilic bromination followed by selective reduction.

Stage 1: Electrophilic Bromination of Methyl 2-methyl-3-nitrobenzoate

-

Rationale: The starting material, Methyl 2-methyl-3-nitrobenzoate, is a logical precursor. The nitro group is strongly deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The position para to the methyl group (C5) is also meta to the nitro group, making it the most electronically favorable site for electrophilic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for this transformation. This avoids the harsh conditions of using elemental bromine and provides good regioselectivity.

-

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and concentrated sulfuric acid (5-10 vol). Cool the mixture to 0-5 °C in an ice-water bath.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05-1.1 eq) in a portion of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, Methyl 5-bromo-2-methyl-3-nitrobenzoate, will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a cold dilute sodium bicarbonate solution to remove any residual acid. Finally, wash again with water.

-

Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Stage 2: Selective Reduction of the Nitro Group

-

Rationale: The reduction of the nitro group to an amine is the final step. A key consideration is the choice of reducing agent to ensure the ester group remains intact and no debromination occurs. Catalytic hydrogenation (e.g., with Pd/C) is highly effective but can sometimes lead to dehalogenation.[9] A more robust and chemoselective method for this substrate is the use of a metal in acidic or neutral conditions, such as iron powder with ammonium chloride or tin(II) chloride with hydrochloric acid.[10][11] These methods are well-established for selectively reducing nitro groups in the presence of other reducible functionalities like esters and aryl halides.[11]

-

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq), ethanol or methanol (10-15 vol), and water (3-5 vol).

-

Reagent Addition: Add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 0.5-1.0 eq) to the mixture.

-

Reaction: Heat the slurry to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® or diatomaceous earth to remove the iron salts.[10] Wash the filter cake thoroughly with hot ethanol or methanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel if required.

-

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Caption: Key reaction sites and potential derivatizations.

-

Amine Group Reactivity: The primary aromatic amine is a potent nucleophile and a versatile functional group. It readily undergoes acylation, sulfonylation, and alkylation. It is also the key functional group for the formation of heterocyclic rings like benzoxazoles and benzimidazoles, which are common scaffolds in medicinal chemistry.[1] Furthermore, it can be converted to a diazonium salt, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.

-

Bromine Atom Reactivity: The aryl bromide is an ideal handle for modern cross-coupling reactions.[1] It is particularly well-suited for Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Heck (for C-C bond formation with alkenes), and Buchwald-Hartwig (for C-N or C-O bond formation). This capability is paramount in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships (SAR).

-

Ester Group Reactivity: The methyl ester can be easily hydrolyzed under basic (saponification) or acidic conditions to the corresponding carboxylic acid. This unmasks a new functional group for amide bond formation, a cornerstone of pharmaceutical chemistry, or for other derivatizations.

This compound is identified as a key intermediate or impurity in the synthesis of various pharmaceutical agents, including Tazemetostat.[12] Its structure is foundational for building more elaborate molecules targeting a range of biological pathways.

Spectroscopic Characterization

While detailed spectra should be run on each synthesized batch for confirmation, the expected spectral characteristics can be predicted based on the structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~6.5-7.5 ppm). Methyl Ester Protons: A singlet at ~3.8-3.9 ppm (3H). Ring Methyl Protons: A singlet at ~2.2-2.4 ppm (3H). Amine Protons: A broad singlet (~3.5-4.5 ppm, 2H), which is D₂O exchangeable. |

| ¹³C NMR | Carbonyl Carbon: A signal at ~165-170 ppm. Aromatic Carbons: Multiple signals between ~110-150 ppm. Ester Methyl Carbon: A signal at ~52 ppm. Ring Methyl Carbon: A signal at ~15-20 ppm. |

| IR Spectroscopy | N-H Stretch: Two characteristic peaks for the primary amine at ~3350-3450 cm⁻¹. C=O Stretch: A strong absorption for the ester carbonyl at ~1700-1720 cm⁻¹. C-Br Stretch: A peak in the fingerprint region, typically ~550-650 cm⁻¹. |

| Mass Spectrometry | M+ Peak: A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1), with peaks at m/z 243 and 245. |

Note: Predicted chemical shifts (ppm) are relative to TMS. Actual values may vary based on solvent and instrument conditions.

Safety and Handling

Proper handling of this compound is essential. It is classified as acutely toxic and an irritant.

| Hazard Type | GHS Classification | Precautionary Codes | Source(s) |

| Acute Toxicity | Acute Tox. 3, Oral (H301: Toxic if swallowed) | P301 + P310 | |

| Irritation | Skin Irrit. 2 (H315: Causes skin irritation) | P264, P302 + P352 | [6] |

| Irritation | Eye Irrit. 2 (H319: Causes serious eye irritation) | P264 | [6] |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

This guide provides a foundational understanding of this compound, designed to empower researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.

References

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

- An improved process for synthesis of lenalidomide. (n.d.). Google Patents.

-

Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. (2001). FEMS Microbiology Ecology, Oxford Academic. Retrieved January 11, 2026, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

-

Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org. Retrieved January 11, 2026, from [Link]

- Process for synthesis of lenalidomide. (n.d.). Google Patents.

-

This compound. (n.d.). Saflik Pharma. Retrieved January 11, 2026, from [Link]

-

3-Amino-5-bromo-2-methyl-benzoic acid methyl ester. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. (n.d.). Oxford Academic. Retrieved January 11, 2026, from [Link]

-

Methyl 2-amino-5-bromo-3-methylbenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

MSDS - Tazemetostat Impurity 7. (n.d.). KM Pharma Solution Private Limited. Retrieved January 11, 2026, from [Link]

-

Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Methyl 2-(bromomethyl)-3-nitrobenzoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

General experimental procedures and characterization data for all compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Changzhou Anxuan Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 11, 2026, from [Link]

-

Introduction to reaction mechanisms. (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1000342-11-9 | this compound [jayfinechem.com]

- 3. This compound | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1000342-11-9 this compound AKSci X4974 [aksci.com]

- 5. saflikpharma.com [saflikpharma.com]

- 6. This compound | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 1000342-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 11. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. kmpharma.in [kmpharma.in]

An In-depth Technical Guide to 3-Amino-5-bromo-2-methylbenzoic acid methyl ester

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-amino-5-bromo-2-methylbenzoate (CAS No. 1000342-11-9), a key intermediate in contemporary pharmaceutical synthesis. This document delineates the physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, comprehensive spectral characterization, and its critical application in the synthesis of the EZH2 inhibitor, Tazemetostat. The guide is structured to provide researchers and drug development professionals with the necessary technical details to effectively synthesize, characterize, and utilize this important building block.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzoic acid framework makes it a versatile precursor for the construction of complex heterocyclic scaffolds. The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formation.

The primary significance of this molecule lies in its role as a crucial intermediate in the synthesis of Tazemetostat, an anticancer agent approved for the treatment of epithelioid sarcoma.[1] This guide aims to provide a detailed technical resource for scientists working with this compound, covering its synthesis, properties, and applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1000342-11-9 | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 49.0 - 53.0 °C | [3] |

| Form | Solid |

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Pictograms:

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-amino-2-methylbenzoic acid: regioselective bromination followed by Fischer esterification.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-2-methylbenzoic acid

This protocol is adapted from a similar synthesis of 2-amino-5-bromo-3-methylbenzoic acid.[4]

-

Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature (20°C).

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent for activated aromatic rings.

-

DMF as Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the starting material and the progress of the reaction.

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[5][6]

-

Reaction Setup: Dissolve the crude 3-amino-5-bromo-2-methylbenzoic acid from the previous step in an excess of anhydrous methanol.

-

Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 1-10 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the reaction rate.

Reaction Mechanisms

Bromination: The bromination of 3-amino-2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The amino and methyl groups are activating and ortho-, para-directing. The bromine atom is directed to the position para to the strongly activating amino group.

Caption: Mechanism of electrophilic bromination.

Fischer Esterification: This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with methanol.

Caption: Role of the title compound in Tazemetostat synthesis.

This initial transformation highlights the utility of the amino functionality for introducing further complexity into the molecule, a common strategy in medicinal chemistry.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. This guide has provided a detailed overview of its properties, a robust synthetic methodology with mechanistic explanations, and a comprehensive guide to its spectral characterization. The critical role of this compound in the synthesis of Tazemetostat underscores its importance in the development of modern therapeutics. The information presented herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-5-bromo-2-methylbenzoic acid. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

- Google Patents. (2020). US10647700B2 - EZH2 inhibitor and use thereof.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Tazemetostat. Retrieved from [Link]

-

esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

PMC. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. This compound | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

A Technical Guide to the Structural Elucidation and Nomenclature of C9H10BrNO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical formula C9H10BrNO2, focusing on the systematic identification of its potential isomers, the principles of their IUPAC nomenclature, and the critical analytical workflows required for definitive structural validation. As a compound's function is inextricably linked to its structure, this document serves as a foundational resource for professionals engaged in chemical synthesis and characterization.

The Challenge of Isomerism in C9H10BrNO2

The molecular formula C9H10BrNO2 presents a significant challenge due to the vast number of possible constitutional isomers. A preliminary analysis using the degree of unsaturation (DoU) calculation provides initial structural insights:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (10/2) - (1/2) + (1/2) = 5

A degree of unsaturation of 5 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three double bonds), suggesting that the majority of C9H10BrNO2 isomers are substituted benzene derivatives.[1] The remaining degree of unsaturation is typically accounted for by a nitro group (-NO2).

This leaves the atoms Br, -NO2, and a C3H5 alkyl fragment to be arranged as substituents on a benzene ring. This leads to several core structural families, primarily:

-

Bromo-nitro-propylbenzenes: A benzene ring substituted with one bromine atom, one nitro group, and one propyl group (-CH2CH2CH3).

-

Bromo-nitro-isopropylbenzenes (Cumene derivatives): A benzene ring substituted with one bromine atom, one nitro group, and one isopropyl group (-CH(CH3)2).

-

Bromo-nitro-ethylmethylbenzenes: A benzene ring substituted with one bromine atom, one nitro group, an ethyl group (-C2H5), and a methyl group (-CH3).

-

Benzylic Bromides: Isomers where the bromine atom is attached to an alkyl side chain rather than directly to the aromatic ring.[2]

The sheer number of permutations for substituent positions on the aromatic ring makes unambiguous identification by synthesis alone impractical. Therefore, rigorous spectroscopic analysis is not merely confirmatory; it is the primary means of structural elucidation.

Systematic Nomenclature of Aromatic Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these complex structures.[3][4] The process generally involves:

-

Identifying the Parent Compound: For monosubstituted benzenes, several common names are accepted by IUPAC as parent structures (e.g., toluene for methylbenzene, cumene for isopropylbenzene).[5][6] If no such common parent exists, "benzene" is used as the base name.[5]

-

Numbering the Ring: The carbon atoms of the ring are numbered to give the substituents the lowest possible locants. If a choice exists, priority is given alphabetically.[5] For parent compounds like toluene or cumene, the carbon atom bearing the alkyl group that defines the parent name is designated as C1.

-

Naming and Ordering Substituents: Substituents are listed alphabetically (e.g., "bromo" before "nitro") as prefixes to the parent name.

Table 1: Representative Isomers of C9H10BrNO2 and their IUPAC Names

| Parent Structure | Substituent Positions | IUPAC Name |

| n-Propylbenzene | 2-Bromo, 4-Nitro | 2-Bromo-4-nitro-1-propylbenzene |

| n-Propylbenzene | 4-Bromo, 2-Nitro | 4-Bromo-2-nitro-1-propylbenzene |

| Isopropylbenzene (Cumene) | 2-Bromo, 4-Nitro | 2-Bromo-1-isopropyl-4-nitrobenzene |

| Isopropylbenzene (Cumene) | 4-Bromo, 2-Nitro | 4-Bromo-1-isopropyl-2-nitrobenzene |

| Ethylmethylbenzene | 3-Bromo-6-ethyl-1-methyl-2-nitrobenzene | 3-Bromo-6-ethyl-2-nitrotoluene |

| Ethylbenzene | 1-(1-Bromoethyl)-4-nitrobenzene | 1-(1-Bromoethyl)-4-nitrobenzene |

Note: This table is illustrative and does not represent an exhaustive list of all possible isomers.

The Imperative of Spectroscopic Validation

Definitive identification of a specific C9H10BrNO2 isomer requires a multi-faceted analytical approach. Each technique provides a piece of the structural puzzle, and together they allow for unambiguous characterization.

Workflow for Structural Elucidation

The logical flow for identifying an unknown isomer follows a standard analytical cascade.

Caption: Workflow for the structural elucidation of a C9H10BrNO2 isomer.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis. It provides two critical pieces of information:

-

Molecular Ion Peak (M+): Confirms the molecular weight of the compound, verifying that it corresponds to the formula C9H10BrNO2.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The mass spectrum will therefore show two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For C9H10BrNO2 isomers, key absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (-NO2) group, respectively.

-

~850-650 cm⁻¹: C-H out-of-plane bending, which can give clues about the substitution pattern on the benzene ring.

-

~600-500 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule.[7][8]

-

¹H NMR Spectroscopy:

-

Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons typically appear between 7.0-8.5 ppm, while alkyl protons on side chains appear further upfield (1.0-3.0 ppm). Protons on a carbon adjacent to the bromine (benzylic bromide) would be significantly downfield shifted.

-

Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment.

-

Splitting (J-coupling): The splitting pattern of a signal reveals the number of adjacent protons. For aromatic protons, the coupling constants can help determine the substitution pattern: ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz. This is crucial for distinguishing between, for example, a 1,2,4-substituted ring and a 1,3,5-substituted ring.

-

-

¹³C NMR Spectroscopy:

-

Number of Signals: The number of unique carbon signals indicates the degree of symmetry in the molecule.

-

Chemical Shift: The position of the signals indicates the type of carbon. Aromatic carbons appear from ~110-160 ppm. The carbon directly attached to the nitro group (C-NO2) is typically found around 140-150 ppm, while the carbon attached to bromine (C-Br) is found around 110-125 ppm. Alkyl carbons appear upfield (~10-40 ppm).

-

Experimental Protocol: Regioselective Bromination

The synthesis of aryl bromides is a cornerstone of organic synthesis, often accomplished via electrophilic aromatic substitution.[9][10] The following is a representative protocol for the regioselective bromination of an activated aromatic ring.

Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted for the bromination of an electron-rich aromatic compound, such as a propyl-nitrobenzene derivative, where direct bromination is feasible.

Objective: To introduce a single bromine atom onto the aromatic ring of a C9H11NO2 precursor.

Materials:

-

C9H11NO2 precursor (e.g., 4-nitrocumene) (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq)

-

Acetonitrile (MeCN) or Dichloromethane (CH2Cl2) (5 mL)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the C9H11NO2 precursor (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.[9]

-

Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel to afford the desired C9H10BrNO2 isomer.[9]

Validation: The purified product must be subjected to the full suite of spectroscopic analyses (MS, IR, NMR) as described in Section 3 to confirm its identity and regiochemistry.

Conclusion

The chemical formula C9H10BrNO2 represents a large family of isomeric compounds, most commonly derivatives of substituted benzene. While systematic IUPAC nomenclature provides a clear naming convention for each unique structure, the definitive identification of a specific isomer is a non-trivial task. It requires the logical application of a suite of spectroscopic techniques, with NMR serving as the ultimate arbiter of molecular connectivity. The synthesis of such compounds, while following established organic chemistry principles, must always be followed by rigorous analytical validation to ensure the structural integrity of the final product, a critical step for any application in research, drug development, or materials science.

References

-

Naming Aromatic Compounds | Systems & Examples. (n.d.). Study.com. Retrieved from [Link]

-

Nomenclature of Aromatic Compounds with a Single Substituent. (n.d.). Moodle. Retrieved from [Link]

-

Naming Aromatic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nomenclature of substituted benzene rings. (2010). Retrieved from [Link]

-

Naming Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Bromination of benzene. (2010). Khan Academy. Retrieved from [Link]

-

Aromatic Compounds – Structure and Naming. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. Retrieved from [Link]

-

What Is Bromination In Organic Chemistry? (2025). YouTube. Retrieved from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Selected constitutional isomers of molecular formula C5H10O2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Which compound with molecular formula C9H10O2 would show two doub... (n.d.). Pearson. Retrieved from [Link]

-

Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024). University of Bath's research portal. Retrieved from [Link]

-

Chemistry, Crystal Structure, and In Vitro Receptor Binding of Δ10-THC Isomers. (n.d.). PubMed. Retrieved from [Link]

-

Structure Elucidation of C9H10O2. (n.d.). Scribd. Retrieved from [Link]

-

Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. (n.d.). MDPI. Retrieved from [Link]

-

Structural Isomerization of the Gas-Phase 2-Norbornyl Cation Revealed with Infrared Spectroscopy and Computational Chemistry. (2025). ResearchGate. Retrieved from [Link]

-

Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. (n.d.). PMC - NIH. Retrieved from [Link]

-

Constitutional isomers of C5H10O2 | Carboxylic acid & Ester. (2019). YouTube. Retrieved from [Link]

-

Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. (n.d.). MDPI. Retrieved from [Link]

-

10 selected constitutional isomers of molecular formula C2H4O2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

1-Phenoxy-2-propanone | C9H10O2. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]

- 4. Nomenclature of Aromatic Compounds with a Single Substituent [moodle.tau.ac.il]

- 5. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. scribd.com [scribd.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Physical and chemical properties of Methyl 3-amino-5-bromo-2-methylbenzoate

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate

Abstract

This compound is a substituted aromatic amine that serves as a critical building block in synthetic organic chemistry. With its unique arrangement of amino, bromo, methyl, and methyl ester functional groups, it offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, a plausible synthetic pathway, and its significant applications, particularly as a key intermediate in the pharmaceutical industry. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction

This compound, registered under CAS Number 1000342-11-9, is a fine chemical intermediate with significant utility in medicinal chemistry and materials science.[1][2] Its structural features—a halogenated aniline derivative—make it an ideal precursor for a variety of chemical transformations. The bromine atom facilitates cross-coupling reactions, the amino group serves as a nucleophile or a site for diazotization, and the ester can be hydrolyzed or converted to other functional groups. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, such as the EZH2 inhibitor Tazemetostat, and other bioactive molecules.[1][3] This document serves as a technical resource for researchers, chemists, and drug development professionals, consolidating the compound's core properties and scientific context.

Chemical Structure and Identifiers

The molecular structure consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 3, a bromine atom at position 5, and a methyl carboxylate group at position 1. This specific substitution pattern dictates its reactivity and physicochemical properties.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 1000342-11-9 | [1][5] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [5] |

| Synonyms | 3-Amino-5-bromo-2-methylbenzoic Acid Methyl Ester | [1] |

| InChI | InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3 | [4] |

| InChIKey | NMLOSXSDLWFBKT-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=C(C=C1N)Br)C(=O)OC |[4][5] |

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance ranging from white to light orange. Its properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to Light yellow to Light orange powder to crystal | |

| Melting Point | 49.0 - 53.0 °C | |

| Boiling Point | 112 °C at 0.2 mmHg (lit.) | [6] |

| Purity | >98.0% (GC) | |

| Topological Polar Surface Area | 52.32 Ų | [5] |

| logP | 2.12632 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

| Storage | Room temperature, dry, protect from light |[3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While detailed spectra are typically provided by the supplier upon purchase, publicly available information confirms the existence of reference spectra.

-

Infrared (IR) Spectroscopy : ATR-IR spectra have been recorded on a Bruker Tensor 27 FT-IR, available through the Bio-Rad Laboratories, Inc. database.[4] These spectra are crucial for identifying characteristic functional group vibrations, such as N-H stretches from the amine, C=O stretch from the ester, and C-Br vibrations.

-

Raman Spectroscopy : FT-Raman spectra have also been documented, providing complementary vibrational information.[4]

-

Mass Spectrometry : The exact mass of the molecule is 242.98949 Da.[9] Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.

Synthesis and Reactivity

Synthetic Approach

A common and logical synthetic route to this compound involves the reduction of the corresponding nitro precursor, Methyl 5-bromo-2-methyl-3-nitrobenzoate. This transformation is a standard procedure in organic synthesis. The choice of a mild reducing agent is critical to avoid affecting the ester and bromo functionalities.

A plausible protocol, adapted from a similar synthesis, involves the use of activated iron powder in the presence of a proton source like ammonium chloride.[10] Iron is a cost-effective and selective reducing agent for nitro groups in the presence of other reducible functionalities.

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol: Conceptual Reduction

-

Setup : To a round-bottom flask equipped with a reflux condenser, add the starting material, Methyl 5-bromo-2-methyl-3-nitrobenzoate, and a suitable solvent such as methanol.

-

Addition of Reducing Agent : Add activated iron powder to the mixture. The use of iron is a classic, effective method for nitro group reduction.[10]

-

Initiation : Heat the mixture to reflux. Slowly add a saturated aqueous solution of ammonium chloride dropwise. The ammonium chloride acts as an electrolyte and a mild proton donor to facilitate the reaction.[10]

-

Reaction Monitoring : Maintain the reflux for several hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : After cooling to room temperature, filter the reaction mixture to remove the iron and iron salts. Wash the solid residue with hot methanol to ensure complete recovery of the product.

-

Purification : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The compound's utility stems from its multifunctional nature:

-

Amino Group : The primary amine is nucleophilic and can undergo acylation, alkylation, or serve as a directing group in further electrophilic aromatic substitution. It is the key site for building larger molecular scaffolds.

-

Bromine Atom : The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse organic moieties.[3]

-

Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

Applications in Research and Development

This compound is primarily used as a building block and key intermediate in the synthesis of high-value chemicals.[3]

-

Pharmaceutical Synthesis : It is a documented intermediate in the synthesis of pharmaceuticals.[1][3] Its structure is embedded in various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

-

Heterocyclic Chemistry : The ortho relationship between the methyl and amino groups, along with the ester, allows for the construction of fused heterocyclic systems like benzoxazoles and benzimidazoles, which are common motifs in pharmacologically active compounds.[3]

-

Agrochemical Research : It is also utilized in the design and synthesis of new active ingredients for crop protection agents.[3]

Safety and Handling

Proper safety precautions are mandatory when handling this chemical.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [9] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Personal Protective Equipment (PPE) | Handle in a well-ventilated place. Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and safety glasses with side-shields or goggles. | [6] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | |

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its versatile functional groups enable a wide range of chemical transformations, making it indispensable for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in a laboratory setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Changzhou Anxuan Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Saflik Pharma. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 1000342-11-9 | this compound [jayfinechem.com]

- 2. This compound|1000342-11-9--Changzhou Anxuan Chemical Co., Ltd [anxuanchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. METHYL 2-AMINO-5-BROMO-3-METHYLBENZENECARBOXYLATE(206548-14-3) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-methylbenzoate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-methylbenzoate, a pivotal building block in synthetic organic chemistry, with a particular focus on its role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, logical synthetic strategies, and critical applications to provide a field-proven perspective on this important molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose unique arrangement of functional groups—an amine, a bromine atom, and a methyl ester—makes it a versatile intermediate for complex molecular construction.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | |

| CAS Number | 1000342-11-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-5-bromo-2-methylbenzoic acid methyl ester | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Topological Polar Surface Area | 52.3 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Strategic Synthesis Pathway

This two-step approach is advantageous as it utilizes commercially available starting materials and employs high-yielding, well-understood reactions. The nitro group serves as a masked amine, allowing for bromination of the aromatic ring to be performed under conditions that would be incompatible with a free amino group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate (Precursor)

The synthesis of the nitro precursor is a critical first step. While a specific protocol for this exact molecule is not detailed in peer-reviewed journals, analogous bromination reactions of nitrobenzoates are well-documented. The following is a representative protocol based on these established methods.

Methodology:

-

Reaction Setup: To a solution of Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS).[6]

-

Initiation: Add a radical initiator, such as Azobisisobutyronitrile (AIBN), to the mixture.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for several hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water to precipitate the crude product. The resulting solid can be filtered, washed with water, and then purified by recrystallization from a solvent like isopropanol to yield pure Methyl 5-bromo-2-methyl-3-nitrobenzoate.[6]

Experimental Protocol: Reduction to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Metal-mediated reductions in acidic or neutral media are highly effective and common in industrial applications due to their efficiency and cost-effectiveness.

Methodology:

-

Reaction Setup: Suspend Methyl 5-bromo-2-methyl-3-nitrobenzoate in a solvent mixture, such as methanol and water.

-

Addition of Reagents: Add activated iron powder to the suspension, followed by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Reaction Conditions: Heat the mixture to reflux (typically 65-80°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot methanol. Combine the filtrates and remove the solvent by evaporation under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the final product, this compound.

Self-Validation Note: The purity of the final compound should be rigorously assessed by HPLC, and its identity confirmed by spectroscopic methods as detailed in the following section.

Analytical Characterization

Definitive structural confirmation is paramount. While publicly accessible, detailed NMR spectra for this specific molecule are scarce, characterization would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the ester methyl group, a singlet for the aromatic-bound methyl group, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

-

Infrared (IR) Spectroscopy: FTIR spectra are available and would confirm the presence of key functional groups.[1] Expected characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being key identifiers.

Applications in Drug Discovery: The Synthesis of Tazemetostat

This compound is a crucial intermediate in the synthesis of Tazemetostat (EPZ6438), a potent and selective inhibitor of the EZH2 methyltransferase.[3] Tazemetostat is an important therapeutic agent for treating certain types of cancer, including epithelioid sarcoma and follicular lymphoma.[7]

The structure of this compound provides two key reactive sites that are exploited in the construction of the complex biphenyl core of Tazemetostat.

Caption: Dual reactivity of this compound in Tazemetostat synthesis.

-

Amide Bond Formation: The primary amino group (-NH₂) is nucleophilic and is readily acylated. In the synthesis of Tazemetostat, it is reacted with an activated carboxylic acid derivative of the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl side chain to form a stable amide bond. This is a standard and highly reliable transformation in pharmaceutical synthesis.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is a key functional handle for carbon-carbon bond formation. It serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This reaction allows for the efficient construction of the biphenyl core of Tazemetostat by coupling the brominated ring with a suitably functionalized phenylboronic acid or ester.[8] This step is critical for assembling the final drug scaffold.

The strategic placement of these functional groups allows for a convergent and efficient synthesis, making this compound an invaluable intermediate for researchers and developers in the oncology field.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on available GHS classifications, this compound is considered toxic if swallowed and can cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place, tightly sealed and protected from light.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Available at: [Link]

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Saflik Pharma. This compound. Available at: [Link]

-

Changzhou Anxuan Chemical Co., Ltd. This compound. Available at: [Link]

-

PubChem. Tazemetostat. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. This compound | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tazemetostat Intermediate 1000342-11-9 Supplier [punagri.com]

- 4. 1000342-11-9 | this compound [jayfinechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 7. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 3-amino-5-bromo-2-methylbenzoate

Introduction

Methyl 3-amino-5-bromo-2-methylbenzoate is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel compound, unambiguous structural elucidation is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for determining the detailed molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of experimentally acquired spectra, this document leverages established principles of NMR spectroscopy and empirical data from related monosubstituted benzene derivatives to construct a detailed theoretical spectrum. This predictive approach not only offers a valuable reference for researchers working with this molecule but also serves as an educational tool for understanding the intricate interplay of substituent effects on NMR chemical shifts and coupling constants in complex aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents on the benzene ring.

Substituent Effects on Aromatic Protons:

-

Amino (-NH₂): This is a strong electron-donating group (EDG) through resonance, which shields the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding proton signals.[1]

-

Methyl (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, leading to a slight shielding of the aromatic protons.

-

Bromo (-Br): This is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Its overall effect is a deshielding of the aromatic protons, causing a downfield shift (to higher ppm values).

-

Methyl Ester (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, resulting in a significant deshielding of the aromatic protons, particularly those in the ortho and para positions.

Predicted ¹H NMR Data:

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. The predictions are based on the principle of substituent additivity, using the known chemical shifts of toluene, aniline, bromobenzene, and methyl benzoate as a foundation.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-4 | ~7.3 - 7.5 | Doublet | Jmeta = 2-3 | This proton is ortho to the electron-withdrawing bromine atom and meta to the electron-donating amino group and the electron-withdrawing methyl ester group. The deshielding effect of the bromine is expected to be dominant. It will appear as a doublet due to meta-coupling with H-6. |

| H-6 | ~6.8 - 7.0 | Doublet | Jmeta = 2-3 | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing bromine atom and the methyl ester group. The strong shielding from the amino group will cause a significant upfield shift. It will appear as a doublet due to meta-coupling with H-4. |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet | - | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal. |

| -COOCH₃ | ~3.8 - 3.9 | Singlet | - | The methoxy protons are deshielded by the adjacent carbonyl group and are expected to appear as a sharp singlet. |

| Ar-CH₃ | ~2.2 - 2.4 | Singlet | - | The protons of the methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic region. |

Diagram of Predicted ¹H NMR Couplings:

Caption: Predicted meta-coupling between aromatic protons H-4 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

Substituent Effects on Aromatic Carbons:

-

Amino (-NH₂): Strongly shields the ipso-carbon and the ortho and para carbons.

-

Methyl (-CH₃): Weakly shields the attached carbons.

-

Bromo (-Br): The "heavy atom effect" causes a significant shielding (upfield shift) of the ipso-carbon, which is counterintuitive based on electronegativity alone.[2][3] The other aromatic carbons are generally deshielded.

-

Methyl Ester (-COOCH₃): The carbonyl carbon is significantly deshielded and appears far downfield. The ipso-carbon is also deshielded.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts are summarized in the following table. These predictions are based on the additivity of substituent chemical shifts (SCS) derived from the spectra of the corresponding monosubstituted benzenes.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~166 - 168 | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters. |

| C-3 (C-NH₂) | ~145 - 148 | The amino group strongly shields the ipso-carbon, but its effect is countered by the other substituents. |

| C-5 (C-Br) | ~115 - 118 | The "heavy atom effect" of bromine will cause a notable upfield shift for this carbon.[2][3] |

| C-1 (C-COOCH₃) | ~130 - 133 | The carbon attached to the electron-withdrawing ester group will be deshielded. |

| C-2 (C-CH₃) | ~125 - 128 | The methyl group has a smaller electronic effect compared to the other substituents. |

| C-4 | ~128 - 131 | This carbon is influenced by the ortho bromine and meta amino and ester groups. |

| C-6 | ~118 - 121 | This carbon is ortho to the strongly shielding amino group, leading to a significant upfield shift. |

| -COOCH₃ | ~51 - 53 | The methoxy carbon is in a typical range for ester methyl groups. |

| Ar-CH₃ | ~18 - 22 | The methyl carbon attached to the aromatic ring will appear in the typical alkyl region. |

Experimental Protocol for NMR Analysis

To experimentally verify the predicted spectra, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Acquire a 1D proton-decoupled ¹³C NMR spectrum.

-

To aid in the definitive assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Processing and Interpretation:

-

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Correlate the proton and carbon signals using the 2D NMR data to make unambiguous assignments.

-

Diagram of NMR Experimental Workflow:

Caption: General workflow for the experimental NMR analysis of the title compound.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the expected electronic effects of the various substituents, we have predicted the chemical shifts, multiplicities, and coupling constants for each nucleus. This predictive analysis serves as a crucial tool for the initial identification and subsequent structural confirmation of the compound. The outlined experimental protocols provide a clear path for acquiring high-quality NMR data, which, in conjunction with the theoretical predictions, will enable a comprehensive and confident structural elucidation. The synergy between predictive spectroscopy and experimental verification is paramount in modern chemical research, accelerating the pace of discovery and ensuring the integrity of scientific data.

References

Sources

A Technical Guide to the Solubility of Methyl 3-amino-5-bromo-2-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 3-amino-5-bromo-2-methylbenzoate, a substituted aromatic compound, presents a unique solubility profile due to its combination of functional groups. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents, predictive methodologies for estimating solubility, and detailed experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers in drug discovery, process chemistry, and formulation science, enabling informed solvent selection and optimization of experimental conditions.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule with a distinct substitution pattern on the benzene ring. An understanding of its structural features is paramount to predicting its behavior in various solvent systems.

-

Aromatic Core : The central benzene ring provides a nonpolar, hydrophobic character.

-

Amino Group (-NH₂) : This primary amine is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences interactions with protic and polar aprotic solvents.[1]

-

Bromo Group (-Br) : The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and molecular weight. It can participate in halogen bonding and van der Waals interactions.[2]

-

Methyl Group (-CH₃) : This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

-

Methyl Ester Group (-COOCH₃) : The ester functionality is polar and can act as a hydrogen bond acceptor. It contributes to the molecule's overall polarity and potential for dipole-dipole interactions.

The interplay of these functional groups results in a molecule with both hydrophilic and hydrophobic regions, suggesting that its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework for Solubility

The age-old principle of "like dissolves like" provides a foundational understanding of solubility. However, a more quantitative and predictive approach is often required in a research and development setting.

Polarity and Intermolecular Forces

The solubility of this compound will be governed by the balance of intermolecular forces between the solute and the solvent molecules. These forces include:

-

Van der Waals Forces : Present in all molecules, these are particularly relevant for the nonpolar aromatic ring and methyl group.

-

Dipole-Dipole Interactions : The polar ester and bromo groups will lead to a net dipole moment, promoting solubility in polar solvents.

-

Hydrogen Bonding : The amino group is a key player here, capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and accepting hydrogen bonds from donor solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated model for predicting solubility is the Hansen Solubility Parameter (HSP) system.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion) : Energy from van der Waals forces.

-

δp (Polar) : Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding) : Energy from hydrogen bonds.

Each solvent and solute can be assigned a set of three HSP values (δd, δp, δh), which can be visualized as a point in "Hansen space".[3][4] The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.

Predictive Analysis of Solubility

While experimental determination is the gold standard, a predictive analysis based on the structure of this compound can guide solvent screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the amino group (as both donor and acceptor) and the ester group (as an acceptor). The polar nature of these solvents will also interact favorably with the polar functionalities of the solute. Therefore, moderate to good solubility is predicted in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO) : These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting with the amino group. They will also engage in dipole-dipole interactions with the ester and bromo groups. Good solubility is anticipated in many polar aprotic solvents, particularly those with strong hydrogen bond accepting capabilities like DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexane) : The solubility in nonpolar solvents is expected to be limited. While the aromatic core and methyl group will have favorable interactions with these solvents, the polar amino, bromo, and ester groups will be poorly solvated, likely leading to low solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Key Interactions |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding, Dipole-dipole |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Good | Dipole-dipole, Hydrogen bond acceptance |